![molecular formula C20H13ClN8O5 B14102759 N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B14102759.png)
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core, makes it a valuable target for scientific research and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide typically involves multi-step reactions. One common approach is the condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the pyrazolo[3,4-d]pyrimidine core . Subsequent reactions with various reagents, such as nitrofuran-2-carboxylic acid, lead to the formation of the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The specific pathways involved include the PI3K/Akt and MAPK/ERK pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Purine derivatives: Often used as kinase inhibitors, these compounds have a different core structure but similar mechanisms of action.
Uniqueness
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide stands out due to its unique combination of functional groups, which confer specific properties such as enhanced binding affinity to target enzymes and improved pharmacokinetic profiles .
Properties
Molecular Formula |
C20H13ClN8O5 |
---|---|
Molecular Weight |
480.8 g/mol |
IUPAC Name |
N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C20H13ClN8O5/c1-10-8-15(23-19(31)14-6-7-16(34-14)29(32)33)28(26-10)20-24-17-13(18(30)25-20)9-22-27(17)12-4-2-11(21)3-5-12/h2-9H,1H3,(H,23,31)(H,24,25,30) |
InChI Key |
DXRUNDOFJFMKGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3 |
Origin of Product |
United States |
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